![molecular formula C17H17FN6O B2573314 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 1795083-89-4](/img/structure/B2573314.png)
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
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Overview
Description
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C17H17FN6O and its molecular weight is 340.362. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase-II Inhibition
This compound has been studied for its potential as a carbonic anhydrase-II inhibitor . Carbonic anhydrases are enzymes that play a crucial role in regulating pH and CO2 transport in various tissues. Inhibitors of carbonic anhydrase-II can be used to treat conditions like glaucoma, epilepsy, and mountain sickness .
Antimicrobial Activity
The triazole ring, a component of this compound, is known for its antimicrobial properties. It can be utilized in the development of new antimicrobial agents, particularly against resistant strains of bacteria and fungi .
Cancer Research
Compounds with a 1,2,4-triazole scaffold, similar to the one , have been used in drug discovery studies against cancer cells. They can interact with biological receptors through hydrogen-bonding and dipole interactions, which is valuable in the design of anticancer drugs .
Pharmaceutical Chemistry
The unique structure and properties of 1,2,4-triazoles make them suitable for use in pharmaceutical chemistry. They serve as main pharmacophores in various drugs, including those used for treating hypertension, diabetes, and breast cancer .
Agrochemical Applications
Triazole derivatives are also significant in the field of agrochemistry. They can be used to create compounds that act as growth regulators, herbicides, or fungicides, contributing to agricultural productivity .
Material Sciences
The compound’s structural components can be applied in material sciences. For instance, triazole derivatives have uses in the development of dyes, photographic materials, photostabilizers, and corrosion inhibitors for copper alloys .
Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole ring have been found to inhibit the carbonic anhydrase-II enzyme . (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone
Mode of action
1,2,3-triazole compounds often exhibit their biological activity through direct binding with the active site residues of their target enzymes .
properties
IUPAC Name |
[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-22-16(10-15(20-22)12-2-4-13(18)5-3-12)17(25)23-8-6-14(11-23)24-9-7-19-21-24/h2-5,7,9-10,14H,6,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFQMGHNENXCFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone |
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